molecular formula C12H31NSi2 B1585109 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane CAS No. 82356-80-7

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane

Cat. No. B1585109
CAS RN: 82356-80-7
M. Wt: 245.55 g/mol
InChI Key: GXGDLEBZHWVDTF-UHFFFAOYSA-N
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Description

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane, commonly referred to as DBTMD, is an organosilicon compound with a variety of uses in the laboratory. It is a colorless liquid with a boiling point of 125°C and a melting point of -25°C. DBTMD is an organosilicon compound that is used as a reagent in organic synthesis, as a catalyst in catalytic hydrogenation reactions, and as a solvent for a variety of organic compounds. It is also used in the synthesis of polymeric materials, such as polysiloxanes and polysilazanes.

Scientific Research Applications

Hydrosilylation Reactions

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane is utilized in hydrosilylation reactions. For instance, it reacts with 1,3-divinyl-1,1,3,3-tetramethyldisilazane at 90°C in the presence of Karstedt's catalyst, forming large macrocycles. This process demonstrates the potential for creating complex organosilicon structures (Rasul & Son, 2002).

Preparation and Properties of Derivatives

Research has focused on synthesizing derivatives of 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane and studying their properties. For example, N,N′-Bis(chlorodimethylsilyl)tetramethylcyclodisilazane, a derivative, can be transformed into various other derivatives, highlighting the versatility and reactivity of this compound (Breed, Elliott, & Wiley, 1970).

Mass Spectrometry and Unimolecular Fragmentation

The compound's behavior in mass spectrometry and unimolecular fragmentation has been studied. For instance, 1,1,3,3-tetramethyldisilazane shows characteristic fragmentation patterns in mass-analyzed ion kinetic energy (MIKE) spectra, which is essential for understanding its behavior in analytical chemistry (Tabei, Shigeru, Okada, Tajima, & Tobita, 1991).

Synthesis of Organometallic and Polymeric Materials

This chemical is instrumental in synthesizing various organometallic and polymeric materials. Its reactions lead to the creation of novel compounds and materials with potential applications in industry and materials science (Suciu, Kuhlmann, Knudsen, & Michaelson, 1998).

properties

IUPAC Name

1-[[[butyl(dimethyl)silyl]amino]-dimethylsilyl]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H31NSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h13H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGDLEBZHWVDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)N[Si](C)(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H31NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231707
Record name 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibutyl-1,1,3,3-tetramethyldisilazane

CAS RN

82356-80-7
Record name 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082356807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Serna, LA Baumes, M Moliner, A Corma - Journal of Catalysis, 2008 - Elsevier
By combining catalyst characterization, molecular descriptors, and high-throughput techniques, two structured titanosilicates, Ti-MCM-41 and Ti-ITQ-2, were successfully optimized for …
Number of citations: 55 www.sciencedirect.com
LA Baumes, P Serna, A Corma - Applied Catalysis A: General, 2010 - Elsevier
In this manuscript, a strategy is presented that focuses on the maximization of the information retrieve by balancing the use of HT technology and other highly informative but time …
Number of citations: 25 www.sciencedirect.com

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